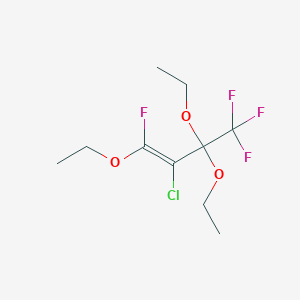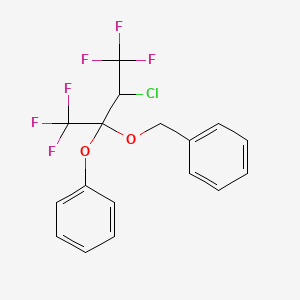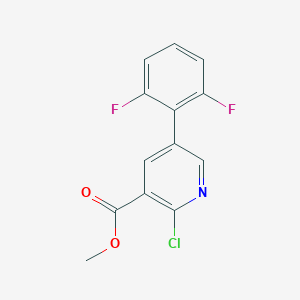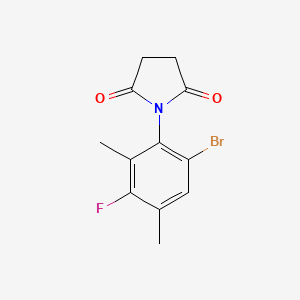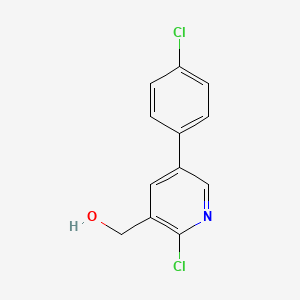
2-Chloro-5-(4'-chlorophenyl)-3-pyridylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol is an organic compound that belongs to the class of chlorinated aromatic compounds It features a pyridine ring substituted with a chlorophenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(4’-chlorophenyl)pyridine.
Grignard Reaction: The key step involves the formation of a Grignard reagent from 2-chloro-5-(4’-chlorophenyl)pyridine and methylmagnesium bromide.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield 2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a chlorinated pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of 2-chloro-5-(4’-chlorophenyl)-3-pyridinecarboxaldehyde or 2-chloro-5-(4’-chlorophenyl)-3-pyridinecarboxylic acid.
Reduction: Formation of 2-chloro-5-(4’-chlorophenyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to modulate biological processes.
Chemical Reactivity: Its reactivity is influenced by the presence of the hydroxymethyl and chlorophenyl groups, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(4’-chlorophenyl)pyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-chloropyridine: Similar structure but lacks the chlorophenyl group, affecting its biological and chemical properties.
Uniqueness
2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol is unique due to the combination of its chlorophenyl and hydroxymethyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[2-chloro-5-(4-chlorophenyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-3-1-8(2-4-11)9-5-10(7-16)12(14)15-6-9/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHGAVRAVVQMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
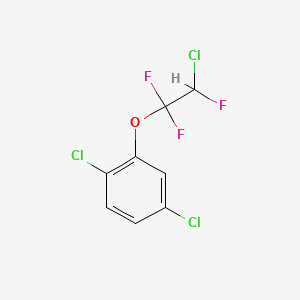
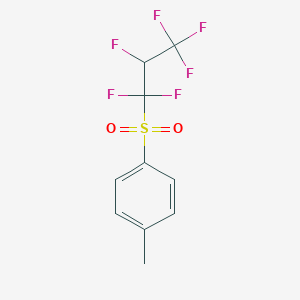
![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
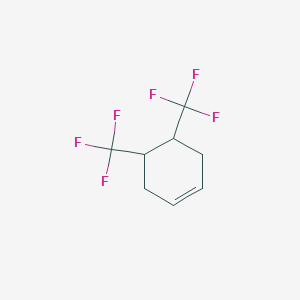
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)
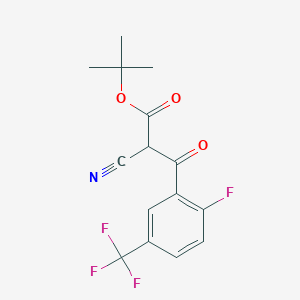
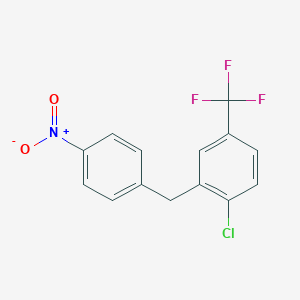
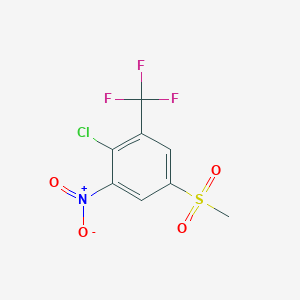
![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)
